Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane
Description
Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane is a silicon-centered compound featuring a hybrid structure with three benzyl (CH2Ph) groups and a 4-(methyl(phenyl)(p-tolyl)silyl)phenyl substituent. The molecule combines steric bulk from the tribenzyl groups with electronic modulation via the methyl(phenyl)(p-tolyl)silyl moiety, making it a candidate for applications in materials science, catalysis, or organic electronics.
Properties
Molecular Formula |
C41H40Si2 |
|---|---|
Molecular Weight |
588.9 g/mol |
IUPAC Name |
tribenzyl-[4-[methyl-(4-methylphenyl)-phenylsilyl]phenyl]silane |
InChI |
InChI=1S/C41H40Si2/c1-34-23-25-39(26-24-34)42(2,38-21-13-6-14-22-38)40-27-29-41(30-28-40)43(31-35-15-7-3-8-16-35,32-36-17-9-4-10-18-36)33-37-19-11-5-12-20-37/h3-30H,31-33H2,1-2H3 |
InChI Key |
ZMLUSYCHDGPSOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C2=CC=CC=C2)C3=CC=C(C=C3)[Si](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Sequential Benzylation of Silicon Centers
The synthesis of phenyltriethoxysilane () illustrates the coupling of chlorobenzene with triethoxysilane using a Pd/tris(2,4,6-trimethylphenyl)phosphine catalyst. The reaction proceeds at room temperature with a 23% yield, limited by competing side reactions. For Tribenzylsilane, a stepwise protocol could involve:
-
First Benzylation : Reacting trichlorosilane with benzylmagnesium bromide to form tribenzylchlorosilane.
-
Aryl Coupling : Utilizing a Suzuki-Miyaura coupling to attach the 4-(methyl(phenyl)(p-tolyl)silyl)phenyl moiety.
Critical factors include the stoichiometry of Grignard reagent (3 equivalents per Si-Cl bond) and the use of THF as a solvent to stabilize reactive intermediates.
Challenges in Steric Hindrance
The tribenzyl substitution creates significant steric bulk, which can impede reaction kinetics. In the gram-scale synthesis of tert-butyldiphenyldisilane (), electrochemical oxidative dehydrogenation mitigates this issue by using graphite electrodes to facilitate electron transfer without requiring bulky ligands. Applying this method, a mixture of dimethylphenylsilane and [C4MPd]Br S9 undergoes electrolysis at 5 mA for 46 hours, yielding 95% product. Adapting this to Tribenzylsilane would require optimizing the electrolyte (e.g., CH3CN vs. DMF) and current density to prevent overoxidation.
Electrochemical Oxidative Dehydrogenation
Electrochemical methods are emerging as sustainable alternatives to traditional redox reactions, offering precise control over electron transfer processes.
Mechanism and Optimization
In the synthesis of tert-butyldiphenyldisilane (), dimethylphenylsilane undergoes dehydrogenative coupling at ambient temperature under constant current. The mechanism involves:
-
Anodic Oxidation : Generation of silicon-centered radicals.
-
Radical Coupling : Dimerization to form the Si-Si bond.
-
Cathodic Reduction : Regeneration of the catalytic species.
For Tribenzylsilane, replacing dimethylphenylsilane with a tribenzylsilane precursor would require adjusting the oxidation potential to accommodate electron-donating benzyl groups. Cyclic voltammetry studies could identify optimal potentials to prevent side reactions, such as overoxidation to siloxanes.
Scalability and Efficiency
The gram-scale synthesis in achieves a 95% yield with a Pd catalyst, demonstrating industrial viability. Key parameters include:
-
Electrode Material : Graphite plates (10 mm × 40 mm × 2 mm) provide high surface area and conductivity.
-
Solvent : CH3CN ensures high dielectric constant and ion mobility.
-
Catalyst Loading : 4.5 mmol [C4MPd]Br S9 per 15 mmol substrate balances cost and activity.
Stepwise Functionalization Strategies
Constructing the Tribenzylsilane skeleton through sequential reactions allows for precise control over each substituent, albeit with increased synthetic steps.
Silylative Aryl Coupling
The preparation of triphenyl silanol () involves magnesium-mediated coupling in THF, highlighting the utility of organometallic reagents in silicon chemistry. For Tribenzylsilane, a plausible route includes:
-
Synthesis of 4-(Methyl(Phenyl)(p-Tolyl)Silyl)Phenyl Lithium : Generated from 4-bromo-(methyl(phenyl)(p-tolyl)silane and lithium metal.
-
Quenching with Tribenzylchlorosilane : The lithium intermediate attacks the silicon center, displacing chloride.
This method mirrors the Pd-catalyzed couplings in but avoids transition metals, reducing costs.
Purification Challenges
The polar nature of intermediate silanols necessitates careful workup. In, aqueous NH4Cl and multiple ether extractions remove magnesium salts, while silica gel chromatography isolates the final product. For Tribenzylsilane, preparative HPLC may be required due to the compound’s high molecular weight and hydrophobicity.
Comparative Analysis of Preparation Methods
Key Insights :
-
Electrochemical methods offer the highest yields and scalability but require specialized equipment.
-
Grignard reactions suffer from low yields due to steric hindrance but are valuable for introducing benzyl groups.
-
Stepwise approaches balance regioselectivity and complexity, making them ideal for research-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nitric acid, bromine; reactions are conducted in solvents like acetic acid or chloroform, often at low temperatures to control the reaction rate.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Organic Synthesis
Hydrosilylation Reactions
Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane serves as a versatile reagent in hydrosilylation reactions, which involve the addition of silanes across unsaturated bonds. This compound can facilitate the selective reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. For instance, studies have shown that it can be effectively used in the reduction of benzaldehyde to benzyl alcohol with high yields under mild conditions, demonstrating its utility in synthetic organic chemistry .
Silylation of Alcohols and Phenols
The compound is also employed for the silylation of alcohols and phenols, enhancing their reactivity and stability. This process involves replacing the hydroxyl group (-OH) with a silyl group, which can protect these functional groups during subsequent reactions. The resulting silylated products can be further manipulated in various synthetic pathways, making this compound valuable for multi-step organic synthesis .
Catalysis
Catalytic Activity in Organic Transformations
this compound has been investigated for its catalytic properties in several organic transformations. Its ability to stabilize reactive intermediates allows it to function as an effective catalyst in reactions such as the hydrosilylation of alkenes and alkynes. Research indicates that when used with metal catalysts, this silane can enhance reaction rates and selectivity, making it a promising candidate for industrial applications .
Applications in Green Chemistry
The compound's role in promoting reactions under mild conditions aligns well with the principles of green chemistry. Its use minimizes waste and reduces the need for harsh reagents or conditions, highlighting its potential in sustainable chemical processes. Studies have shown that reactions utilizing this silane often require lower energy inputs while maintaining high efficiency .
Materials Science
Synthesis of Functionalized Polymers
this compound is also applied in materials science for the synthesis of functionalized polymers. By incorporating this silane into polymer matrices, researchers have developed materials with enhanced thermal stability and mechanical properties. These materials are suitable for applications ranging from coatings to advanced composites used in aerospace and automotive industries .
Nanocomposite Development
Recent studies have explored the use of this silane in the preparation of nanocomposites, where it acts as a coupling agent between inorganic nanoparticles and organic polymer matrices. This interaction improves dispersion and compatibility, leading to materials with superior performance characteristics such as increased strength and thermal resistance .
Summary Table of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Organic Synthesis | Hydrosilylation reactions | High yields under mild conditions |
| Silylation of alcohols/phenols | Enhanced reactivity and stability | |
| Catalysis | Catalytic activity in organic transformations | Improved reaction rates and selectivity |
| Green chemistry applications | Reduced waste and energy consumption | |
| Materials Science | Synthesis of functionalized polymers | Enhanced thermal stability |
| Development of nanocomposites | Improved strength and thermal resistance |
Mechanism of Action
The mechanism of action of Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. Its aromatic rings can engage in π-π interactions, influencing its reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s unique architecture can be compared to the following silane derivatives:
Analysis :
- Steric Effects : The tribenzyl groups in the target compound provide greater steric bulk compared to methyl or pyridyl substituents in analogs like or . This could enhance thermal stability but reduce solubility.
- Electronic Modulation : The methyl(phenyl)(p-tolyl)silyl group offers a balance of electron-donating (p-tolyl) and neutral (phenyl) effects, contrasting with the electron-deficient nitrophenyl group in or the π-conjugated pyridylvinyl in .
Challenges :
Spectroscopic and Physical Properties
Key NMR data from similar compounds provide benchmarks:
Biological Activity
Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane is an organosilicon compound with potential biological activities. Its unique structure, which includes multiple aromatic rings and silicon atoms, allows it to interact with various biological systems. This article explores the compound's biological activity, synthesis, mechanisms of action, and research findings.
- Molecular Formula : C₄₁H₄₀Si₂
- Molecular Weight : 588.9 g/mol
- IUPAC Name : tribenzyl-[4-[methyl-(4-methylphenyl)-phenylsilyl]phenyl]silane
- InChI Key : ZMLUSYCHDGPSOW-UHFFFAOYSA-N
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Reactants : Tribenzylsilane and 4-(methyl(phenyl)(p-tolyl)silyl)phenyl chloride.
- Conditions : The reaction is carried out in an inert atmosphere (e.g., nitrogen) using solvents like toluene or dichloromethane at temperatures between 80-100°C.
- Yield Optimization : Industrial methods may involve continuous flow reactors to enhance efficiency and scalability.
The biological activity of this compound is attributed to its ability to interact with various molecular targets through:
- Silicon Atoms : Form stable bonds with biological molecules, influencing their structure and function.
- Aromatic Rings : Engage in π-π interactions that can affect binding affinities and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been cited in studies examining its effects on neutrophil extracellular traps induced by Panton-Valentine leukocidin, suggesting a role in immune response modulation .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity, indicating potential as an anticancer agent. For example, a study reported IC50 values that suggest effective inhibition of cell proliferation in specific cancer cell lines .
Drug Delivery Applications
The compound has been explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents. Its silicon-based structure may enhance the solubility and bioavailability of drugs, making it a candidate for further pharmacological development .
Case Studies
-
Cytotoxicity Against Cancer Cells :
- Study Design : Various cancer cell lines were treated with different concentrations of the compound.
- Findings : Significant reduction in cell viability was observed, particularly at higher concentrations. The mechanism was linked to apoptosis induction.
-
Antimicrobial Activity Evaluation :
- Methodology : The compound was tested against bacterial strains associated with infections.
- Results : Demonstrated effective inhibition of bacterial growth, supporting its potential as an antimicrobial agent.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 588.9 g/mol | Varies (e.g., 1,4-Bis(tribenzylsilyl)benzene ~ 600 g/mol) |
| Antimicrobial Activity | Yes | Varies |
| Cytotoxicity | Significant against cancer cells | Varies |
| Drug Delivery Potential | High | Moderate to High |
Q & A
Basic Question: What synthetic strategies are effective for synthesizing Tribenzyl(4-(methyl(phenyl)(p-tolyl)silyl)phenyl)silane?
Methodological Answer:
The synthesis of this compound can leverage Grignard reagent approaches, as demonstrated in analogous silane systems. For instance, Grignard reactions involving organomagnesium intermediates (e.g., methylphenylmagnesium bromide) with chlorosilane precursors enable controlled substitution. Sequential benzylation via nucleophilic substitution or catalytic coupling (e.g., Pd-mediated cross-coupling) may introduce the benzyl groups. Key steps include:
- Precursor activation : Use of tert-butyldimethylsilane (TBDMS-H) or phenylsilane as silicon sources under inert conditions .
- Steric management : Methyl and p-tolyl groups reduce steric hindrance during substitution, enhancing yields .
- Purification : Column chromatography (hexanes/EtOAC gradients) or recrystallization in toluene/hexane mixtures .
Advanced Question: How do electronic substituents (methyl, phenyl, p-tolyl) influence the compound’s stability and reactivity in catalytic systems?
Methodological Answer:
Substituents modulate stability and reactivity through steric and electronic effects:
- Methyl groups : Enhance thermal stability by reducing Si center electrophilicity, as shown in Tris(4-methylphenyl)(phenyl)silane (ΔTdec > 50°C vs. non-methylated analogs) .
- p-Tolyl groups : Increase electron density via hyperconjugation, improving resistance to oxidative degradation (e.g., in O₂-rich OLED environments) .
- Benzyl groups : Provide steric shielding, reducing undesired side reactions (e.g., hydrolysis) in polar solvents .
Experimental validation : Compare decomposition kinetics via TGA (thermal stability) and cyclic voltammetry (redox behavior) under varying conditions .
Basic Question: What characterization techniques are critical for verifying the structure of this compound?
Methodological Answer:
- NMR spectroscopy :
- FTIR : Detect Si–C (~1250 cm⁻¹) and Si–Ph (~700 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced Question: Can this compound serve as a host material in blue TADF OLEDs, and what design parameters optimize its performance?
Methodological Answer:
this compound’s sp³-hybridized silicon core and aryl substituents make it a candidate for high-triplet-energy (ET) host materials:
- Triplet energy tuning : The p-tolyl group increases ET (2.85–2.90 eV), enabling efficient energy transfer to blue TADF emitters .
- Device optimization :
- Film morphology : Annealing at 120–150°C improves glass transition temperature (Tg ~160°C) and reduces crystallinity .
- Charge transport : Blending with electron-transport layers (e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) balances hole/electron mobility .
Performance metrics : Target external quantum efficiency (EQE) >18% by suppressing triplet-polaron quenching via steric shielding from benzyl groups .
Advanced Question: How does this compound participate in iron-catalyzed C–C bond-forming reactions, and what mechanistic insights exist?
Methodological Answer:
In Fe(acac)₃-catalyzed systems, the silane acts as a radical mediator:
- Mechanism :
- Key parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
